3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride

Medicinal Chemistry Building Blocks Amide Coupling

Researchers using free base or generic pyridinone analogs often encounter poor solubility and coupling inefficiency. This hydrochloride salt provides a stable, soluble scaffold for medicinal chemistry: - HCl salt ensures reproducible solubility for amide coupling (79% yield documented with PyBOP/DIPEA). - Enables synthesis of potent tubulin/kinase inhibitors (IC50 44.5-135.5 nM) and EZH2 modulators. - Core building block for adenosine A1/A2A receptor ligands (Ki ~3.5 nM) with 10-fold selectivity over A3.

Molecular Formula C8H13ClN2O
Molecular Weight 188.655
CAS No. 1173081-96-3
Cat. No. B581358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride
CAS1173081-96-3
Molecular FormulaC8H13ClN2O
Molecular Weight188.655
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CN)C.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-5-3-6(2)10-8(11)7(5)4-9;/h3H,4,9H2,1-2H3,(H,10,11);1H
InChIKeyZMDPNGUJHPRAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one HCl: Chemical Identity


3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride (CAS 1173081-96-3) is a heterocyclic building block featuring a 2-pyridinone core substituted with an aminomethyl group at the 3-position and methyl groups at the 4- and 6-positions, supplied as the hydrochloride salt (C₈H₁₂N₂O·HCl, MW 188.65) . This specific substitution pattern enables nucleophilic derivatization of the primary amine while preserving the pyridinone tautomeric system essential for hydrogen-bonding interactions in biological target engagement [1]. The compound serves as a versatile scaffold in medicinal chemistry, with literature precedence for incorporation into pharmacologically active molecules targeting tubulin polymerization, histone methyltransferases, and adenosine receptors [1][2].

Scaffold Medicinal chemistry building block with aminomethyl derivatization handle Target engagement studies
Format Hydrochloride salt for reproducible aqueous solubility during coupling Amide coupling workflows
Selection 4,6-Dimethyl substitution pattern supports hydrogen-bonding interactions Pathway inhibitor design

Why 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one HCl Cannot Be Replaced


Substituting 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride with generic pyridinone analogs introduces quantifiable structural liabilities that compromise downstream synthetic utility and biological performance. The free base analog (CAS 771579-27-2) lacks the hydrochloride counterion, resulting in lower aqueous solubility and reduced bench stability during amide coupling reactions . Pyridinone regioisomers lacking the 4,6-dimethyl substitution exhibit altered tautomeric equilibria and electronic distribution at the lactam carbonyl, diminishing hydrogen-bonding capacity critical for target engagement in enzyme inhibition scaffolds [1]. Furthermore, replacement with 3-cyano-4,6-dimethylpyridine-2(1H)-one derivatives demonstrates divergent biological profiles, with documented insecticidal rather than anticancer or epigenetic modulator activity [2]. The 3-aminomethyl substituent constitutes the primary functional handle for diversification via amidation or reductive amination, a feature absent in 4,6-dimethylpyridin-2(1H)-one analogs lacking this reactive amine group [3].

This Product
3-Aminomethyl-4,6-dimethylpyridin-2(1H)-one HCl
Protonated amine ensures solubility and stability in basic coupling conditions.
Potential Substitute
Free base (CAS 771579-27-2)
May exhibit lower solubility and reduced bench stability, potentially limiting synthetic reproducibility.
This Scaffold
3-Aminomethyl handle on 4,6-dimethyl core
Enables access to tubulin polymerization and adenosine receptor targeted chemotypes.
Regioisomer/Substitution Analog
3-Cyano or unsubstituted pyridinone analogs
May shift biological profile toward insecticidal or epigenetic modulator activity, differing from the intended target class.

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one HCl: Comparative Evidence


Enhanced Aqueous Solubility vs. Free Base

The hydrochloride salt form (CAS 1173081-96-3) provides superior aqueous solubility and bench stability compared to the free base analog (CAS 771579-27-2). The protonated aminomethyl group in the hydrochloride form enhances hydrogen-bonding capacity with polar solvents, while the ionic nature confers greater stability during amide coupling reactions under basic conditions . The free base form lacks this counterion-mediated stabilization, potentially undergoing oxidation or decomposition under identical reaction conditions. This physicochemical differentiation is critical for reproducible synthetic yields in multi-step medicinal chemistry workflows .

Solubility vs. Free Base
Head-to-head
HCl salt: enhanced aqueous solubility and bench stability. Free base: LogP 1.563.
Supports aqueous coupling workflow reproducibility.
Ionic character affects synthetic yield and purity.
Medicinal Chemistry Building Blocks Amide Coupling

Antiproliferative Activity in Colorectal Carcinoma Cells

The 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one core serves as a critical scaffold for generating potent tubulin polymerization inhibitors. A derivative series incorporating this scaffold via the aminomethyl linkage, specifically 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives, demonstrated significant antitumor activity. The lead compound SKLB0533 exhibited IC₅₀ values ranging from 44.5 to 135.5 nM against seven colorectal carcinoma cell lines [1]. In contrast, 3-cyano-4,6-dimethylpyridine-2(1H)-one derivatives, which replace the aminomethyl group with a cyano substituent, show insecticidal rather than anticancer activity, with bioefficacy ranging from moderate to excellent against cowpea aphid but no reported antiproliferative activity against human cancer cells [2].

Antiproliferative Activity
Cross-study
Derivative SKLB0533: IC₅₀ 44.5–135.5 nM in CRC cell lines.
Reported cell-model response context.
Cyano analogs showed divergent insecticidal activity.
Oncology Tubulin Polymerization Colorectal Carcinoma

Selective Tubulin Inhibition Over Kinases and EZH2

The 3-aminomethyl-4,6-dimethylpyridin-2(1H)-one scaffold enables target-selective derivative design. SKLB0533, a derivative of this core, exhibited no measurable activity against 420 kinases or the histone methyltransferase EZH2 in selectivity profiling, despite potent inhibition of tubulin polymerization [1]. This selectivity profile contrasts with pyrazolopyridine and indazole derivatives prepared from the free base (CAS 771579-27-2), which are specifically designed as EZH2 inhibitors . The divergent target engagement demonstrates that the aminomethyl handle permits access to distinct pharmacological space depending on the appended moiety, with the purine-functionalized derivative exhibiting exclusive tubulin targeting while the free base serves as an entry point to epigenetic modulator chemotypes.

Kinase Selectivity
Class-level
SKLB0533: no activity against 420 kinases or EZH2.
Supports isoform-selectivity assay context.
Free base derivatives may target EZH2 pathways.
Kinase Selectivity Target Engagement Tubulin Inhibitors

Adenosine Receptor Subtype Affinity Profile

The 3-aminomethyl-4,6-dimethylpyridin-2(1H)-one scaffold appears in adenosine receptor ligands with quantifiable subtype selectivity. A derivative incorporating this core demonstrated binding affinity for human adenosine A₁ receptor with Ki = 3.5 nM, measured via displacement of [³H]DPCPX from CHO cell membranes expressing the human receptor [1]. The same ligand exhibited affinity for A₂A receptor with Ki = 3.6 nM, but reduced affinity for A₃ receptor with Ki = 36 nM, representing approximately 10-fold selectivity for A₁/A₂A over A₃ [1]. This contrasts with 3-(aminomethyl)pyridin-2(1H)-one derivatives lacking the 4,6-dimethyl substitution, which are reported to exhibit cholinesterase inhibitory and anti-HIV-1 reverse transcriptase activities rather than adenosine receptor modulation .

Adenosine Receptor Affinity
Cross-study
A₁ Ki = 3.5 nM, A₂A Ki = 3.6 nM; ~10-fold selectivity over A₃.
4,6-Dimethyl pattern enables GPCR targeting workflow fit.
Unsubstituted analogs lack this target engagement profile.
Adenosine Receptors GPCR Binding Affinity

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one HCl: Key Applications


Tubulin Polymerization Inhibitors for Colorectal Cancer

Use 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride as the core building block for generating 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives. The aminomethyl handle enables conjugation with purine moieties to produce compounds with IC₅₀ values of 44.5–135.5 nM against colorectal carcinoma cell lines, coupled with demonstrated selectivity over 420 kinases and EZH2 [1]. The hydrochloride salt form ensures reproducible solubility during amide coupling steps [2].

EZH2 Inhibitors via Pyrazolopyridine and Indazole Derivatization

Utilize the free base form (CAS 771579-27-2) or the hydrochloride salt (following neutralization) as a reactant for synthesizing pyrazolopyridine and indazole derivatives that function as histone lysine methyltransferase EZH2 inhibitors . The 3-aminomethyl group serves as the anchor point for constructing fused heterocyclic systems targeting epigenetic modulation, as documented in patent literature describing EZH2 covalent irreversible inhibitors .

Adenosine Receptor Subtype-Selective Ligands

Employ the 4,6-dimethylpyridin-2(1H)-one scaffold for constructing adenosine receptor ligands with defined subtype selectivity. Derivatives incorporating this core exhibit high-affinity binding to A₁ (Ki = 3.5 nM) and A₂A (Ki = 3.6 nM) receptors with approximately 10-fold selectivity over A₃ (Ki = 36 nM) [3]. The methyl substitution pattern at positions 4 and 6 is essential for conferring adenosine receptor targeting capability absent in unsubstituted aminomethylpyridinone analogs .

Amide Coupling for Piperidine-Containing Bioactive Molecules

Use 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride directly in PyBOP-mediated amide coupling reactions with carboxylic acid substrates. Documented methodology using this exact building block with PyBOP and Hünig's base in DMSO achieved 79% isolated yield for coupling with a substituted benzoic acid derivative, demonstrating the compound's practical utility in synthesizing complex benzamide products bearing piperidine and pyridinone pharmacophores [2]. The hydrochloride salt provides optimal handling characteristics for this transformation.

Application
Selection Property
Validation Focus
Tubulin polymerization inhibitor design
Aminomethyl derivatization handle and HCl salt solubility
Cell-model antiproliferative endpoint review
Epigenetic modulator (EZH2) synthesis
Free base or neutralized salt as fused heterocycle precursor
Enzymatic and target-engagement endpoint monitoring
Adenosine receptor subtype-selective ligand development
4,6-Dimethyl substitution for GPCR binding affinity
Receptor subtype selectivity and binding assay validation
Amide coupling for piperidine-containing molecules
Hydrochloride salt handling in PyBOP-mediated reactions
Synthetic yield and purity verification in multi-step routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.